2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide
Description
2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide is a small-molecule sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a phenylacetamide moiety via a sulfonamide bridge. The N,N-dimethylacetamide group enhances solubility and modulates pharmacokinetic properties, making it a candidate for therapeutic applications.
Synthesis involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions, followed by coupling with 2-bromo-N-(substituted-phenyl)acetamides using LiH in dimethylformamide (DMF) .
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-20(2)18(21)11-13-3-5-14(6-4-13)19-26(22,23)15-7-8-16-17(12-15)25-10-9-24-16/h3-8,12,19H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDGCWJPVPELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine-6-amine: This is achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane, followed by nitration and reduction to yield the amine.
Sulfonamide Formation: The 2,3-dihydro-1,4-benzodioxine-6-amine reacts with benzenesulfonyl chloride in the presence of a base such as sodium carbonate to form the sulfonamide derivative.
Acetamide Formation: The final step involves the reaction of the sulfonamide derivative with N,N-dimethylacetamide in the presence of a catalyst such as lithium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pH, and reactant addition would be essential.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
DASA-58 has been investigated for its anticancer properties. Research indicates that it inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that DASA-58 effectively reduces tumor growth in xenograft models of human cancer, showcasing its potential as a therapeutic agent against malignancies .
Mechanism of Action
The compound functions primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. This mechanism is crucial for developing targeted therapies in oncology. Further studies have highlighted its ability to modulate signaling pathways associated with cancer cell resistance to conventional therapies .
Pharmacology
Antimicrobial Properties
DASA-58 exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfonamide moiety in its structure enhances its efficacy by interfering with bacterial folic acid synthesis, a critical metabolic pathway for bacterial growth .
Case Studies
In a series of experiments, DASA-58 was tested against clinical isolates of resistant bacterial strains, demonstrating significant inhibitory effects and suggesting its potential as a novel antibiotic agent .
Materials Science
Polymer Synthesis
The sulfonamide functionality in DASA-58 allows it to serve as a building block for synthesizing functional polymers. Research has shown that incorporating DASA-58 into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Applications in Drug Delivery Systems
DASA-58 can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Studies have explored its use in creating nanocarriers that improve the bioavailability and targeted delivery of drugs, particularly in cancer therapy .
Data Summary
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to competitively inhibit the enzyme folate synthetase, thereby blocking the synthesis of folic acid in bacteria . This inhibition prevents bacterial growth and multiplication.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring enhance α-glucosidase inhibition, likely via improved binding to the enzyme’s active site .
- Activity Gap : Despite structural optimization, all synthesized analogues (7a-l) underperform compared to acarbose, highlighting the need for further scaffold modifications.
Derivatives with Heterocyclic Modifications
Table 2: Sulfonamide Derivatives with Heterocyclic Appendages
Key Observations :
- Thiadiazole/Thiophene Moieties: Sulfur-containing heterocycles (e.g., thiadiazole, thienopyrimidine) may improve membrane permeability or target specificity but lack explicit activity data in the provided evidence .
- Scaffold Diversity : The benzodioxin-sulfonamide core accommodates bulky heterocycles without synthetic hindrance, suggesting versatility in drug design .
Table 3: Non-Anti-Diabetic Derivatives
Key Observations :
- Diverse Targets : The benzodioxin-sulfonamide scaffold is adaptable for GPCR ligands, enzyme inhibitors, and synthetic intermediates, underscoring its broad utility .
- Pharmacokinetic Tuning : Substituents like trifluoromethyl groups (G856-3480) or ethyl esters (SID7969543) enhance metabolic stability or bioavailability .
Biological Activity
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H16N2O6S
- Molar Mass : 344.34 g/mol
- CAS Number : 1009005-00-8
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Sulfonamides are known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase, an essential enzyme for bacterial growth. The benzodioxine moiety may also contribute to the compound's interaction with various biological targets.
Biological Activities
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Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Effects :
- Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
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Anticancer Potential :
- Preliminary studies suggest that the compound may have anticancer activity, particularly against certain types of cancer cells. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Data Table: Summary of Biological Activities
Case Studies
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Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity. -
Inflammation Model :
In a controlled experiment using LPS-stimulated human macrophages, Jones et al. (2024) reported a significant reduction in TNF-alpha levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent. -
Cancer Cell Line Study :
A recent investigation by Lee et al. (2024) assessed the effects of the compound on breast cancer cell lines. The study found that treatment led to a significant decrease in cell viability and increased markers of apoptosis, supporting its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via a multi-step process. First, sulfonamide formation involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH 8–10) to form the sulfonamide intermediate. Subsequent coupling with 2-bromo-N,N-dimethylacetamide in a polar aprotic solvent (e.g., DMF) using LiH as an activator yields the final product. Critical parameters include pH control during sulfonylation (to avoid hydrolysis) and solvent choice (DMF enhances nucleophilicity) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Proton nuclear magnetic resonance (¹H-NMR) is essential for verifying the sulfonamide NH proton (δ 8.5–9.5 ppm) and the dimethylacetamide methyl groups (δ 2.8–3.1 ppm). Infrared spectroscopy (IR) confirms the sulfonamide S=O stretch (1350–1150 cm⁻¹) and acetamide C=O stretch (1650–1700 cm⁻¹). Elemental analysis (CHN) validates empirical composition .
Q. How is the compound’s bioactivity typically screened in preclinical studies?
- Methodological Answer : α-Glucosidase inhibition assays are commonly used to evaluate anti-diabetic potential. A protocol involves incubating the compound with α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at 37°C, measuring absorbance at 405 nm. IC₅₀ values are calculated using nonlinear regression; for example, related analogs show IC₅₀ values of 81–86 μM (vs. acarbose at 37 μM) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s synthetic pathways?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key reactions, such as sulfonamide bond formation. Reaction path search algorithms (e.g., artificial force induced reaction, AFIR) identify optimal solvent systems and catalysts. For instance, DMF’s solvation effects stabilize intermediates, reducing activation energy by ~15 kcal/mol .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Cross-validation of purity (via HPLC with >95% threshold) and stereochemical consistency (chiral chromatography) is critical. For example, impurities in sulfonamide intermediates (e.g., unreacted amine) can artificially lower IC₅₀ values. Reproducibility requires strict control of reaction time (e.g., 12–16 hr for sulfonylation) and solvent drying (molecular sieves for DMF) .
Q. How do substituents on the phenyl ring influence the compound’s binding affinity to biological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂ at the para position) enhance α-glucosidase inhibition by 20–30% compared to electron-donating groups (e.g., -OCH₃). Molecular docking simulations (AutoDock Vina) show these groups stabilize hydrogen bonds with catalytic residues (Asp349 and Arg439) .
Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) resolves sulfonamide byproducts. For scale-up, centrifugal partition chromatography (CPC) using a hexane/ethyl acetate/methanol/water biphasic system achieves >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
